4-((4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole
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Overview
Description
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which includes the compound , often involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves the use of semi/thio carbazides and sodium acetate with water, followed by the addition of aldehydes in methanol at room temperature . Acetate (glacial) is used as the catalyst to produce Schiff’s bases (intermediates) by treating substituted aldehydes with 2-amino 1,3,4 oxadiazole/thiadiazole .Molecular Structure Analysis
The molecular structure of a compound determines its requirement for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are requirements for low toxicity and in vivo stability . Derivatives of 1,3,4-thiadiazole have an enormous capability to produce mesoionic salts .Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives are diverse and depend on the specific derivative and conditions. For instance, 1,3,4-thiadiazole was synthesized by both conventional and microwave methods using polyphosphoric acid, POCl3, H2SO4, HCl, and CS2 as catalysts .Scientific Research Applications
Inhibition of Carbonic Anhydrases
A series of sulfonamides, including compounds related to the structure , were investigated for their inhibition of human carbonic anhydrases (CAs), particularly the isoforms hCA I, II, IX, and XII. These isoforms play roles in various physiological processes, and their inhibitors are of interest for therapeutic applications in conditions like glaucoma, epilepsy, and cancer. The study found that these sulfonamides showed significant inhibitory activity, particularly against hCA II and the tumor-associated isoforms IX and XII, with low nanomolar activity observed against hCA II (A. Alafeefy et al., 2015).
Enzyme Inhibition Studies
Compounds bearing the 1,3,4-oxadiazole moiety, closely related to the compound , were synthesized and screened against the butyrylcholinesterase (BChE) enzyme. These compounds were also subjected to molecular docking studies to determine ligand-BChE binding affinity and orientation within the active sites of the human BChE protein. The study highlighted the importance of amino acid residues like Gly116, His438, Tyr332, and Ser198 in the ligand stabilization within the binding site (H. Khalid et al., 2016).
Antimicrobial Activity
A study synthesized N-substituted derivatives of a compound structurally similar to the one and evaluated their antimicrobial activity. The synthesized compounds exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, indicating potential applications in developing new antimicrobial agents (H. Khalid et al., 2016).
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole derivatives is based on assumptions like the presence of the =N-C-S- moiety and strong aromaticity of the ring, which are the requirements for low toxicity and in vivo stability . These derivatives can strongly interact with biomolecules (proteins and DNA) .
Properties
IUPAC Name |
4-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S3/c19-24(20,11-3-1-2-10-12(11)17-23-16-10)18-6-4-9(5-7-18)21-13-15-14-8-22-13/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USZMEWMTJSSTFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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